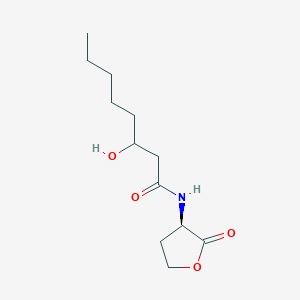![molecular formula C19H23BF2N2O4S B14130740 N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide is a complex organic compound that features a combination of boron, fluorine, and sulfonamide groups
準備方法
The synthesis of N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide typically involves a sequence of reactions. The key steps include:
Miyaura Borylation: This reaction introduces the boron-containing group into the molecule. It involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Sulfonylation: This step introduces the sulfonamide group. It involves the reaction of the intermediate product from the borylation step with a sulfonyl chloride in the presence of a base.
The reaction conditions for these steps typically include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reactions are usually carried out under an inert atmosphere to prevent oxidation .
化学反応の分析
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids or boronate esters.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boron group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用機序
The mechanism of action of N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The boron group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes. The sulfonamide group can interact with enzyme active sites, further enhancing its inhibitory effects. The compound’s overall structure allows it to fit into specific binding pockets, disrupting normal enzyme function .
類似化合物との比較
Similar compounds to N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide include:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features boron and sulfonamide groups but has different substituents on the pyridine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the sulfonamide group but shares the boron and fluorine-containing pyridine structure.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: This compound features a pyrazole ring instead of a pyridine ring but retains the boron group .
These compounds highlight the versatility of boron-containing molecules in various chemical and biological applications.
特性
分子式 |
C19H23BF2N2O4S |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C19H23BF2N2O4S/c1-6-15-16(24-29(25,26)17-8-7-13(21)10-14(17)22)9-12(11-23-15)20-27-18(2,3)19(4,5)28-20/h7-11,24H,6H2,1-5H3 |
InChIキー |
MRFAFOVFACVXSP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CC)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
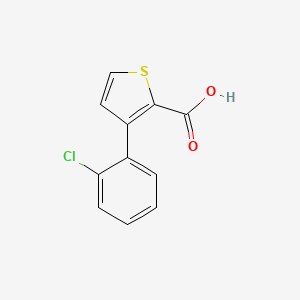
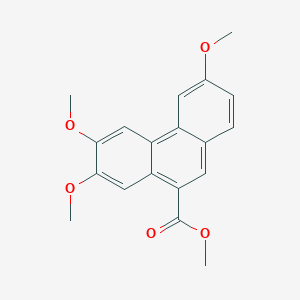
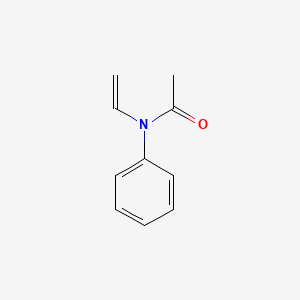
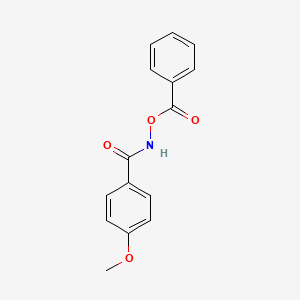

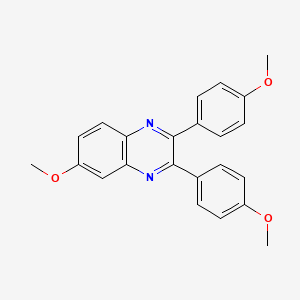

![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
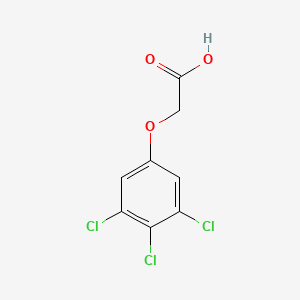
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)
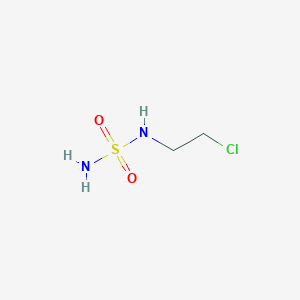
![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)
